molecular formula C10H8Cl3N3O5 B12064295 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine CAS No. 5260-43-5

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine

Cat. No.: B12064295
CAS No.: 5260-43-5
M. Wt: 356.5 g/mol
InChI Key: HOWTYDXCKXGSPP-UHFFFAOYSA-N
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Description

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is a synthetic organic compound characterized by the presence of a morpholine ring attached to a phenyl ring substituted with trichloro and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine typically involves the following steps:

    Nitration: The starting material, 2,3,4-trichlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 6 positions of the phenyl ring.

    Morpholine Substitution: The nitrated product is then reacted with morpholine in the presence of a base, such as potassium carbonate, to form the final compound. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration of 2,3,4-trichlorophenol using industrial nitration equipment.

    Continuous Flow Reactors: Use of continuous flow reactors for the substitution reaction to enhance efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups, which activate the phenyl ring towards nucleophilic attack.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Amino Derivatives: Reduction of nitro groups yields amino derivatives.

    Substituted Phenylmorpholines: Nucleophilic substitution reactions produce various substituted phenylmorpholines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying substitution and reduction reactions.

Biology

The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and chloro groups can enhance the biological activity of these derivatives.

Medicine

Research into the medicinal applications of this compound focuses on its potential as a pharmacophore for developing new drugs. Its derivatives may serve as lead compounds for designing novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro and chloro groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4,6-Trichlorophenyl)morpholine: Similar structure but lacks nitro groups, resulting in different reactivity and applications.

    4-(2,3,4-Trichloro-5-nitrophenyl)morpholine: Contains fewer nitro groups, affecting its chemical and biological properties.

    4-(2,3,4-Trichloro-5,6-diaminophenyl)morpholine:

Uniqueness

4-(2,3,4-Trichloro-5,6-dinitrophenyl)morpholine is unique due to the combination of trichloro and dinitro substitutions on the phenyl ring, which significantly influences its chemical reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

5260-43-5

Molecular Formula

C10H8Cl3N3O5

Molecular Weight

356.5 g/mol

IUPAC Name

4-(2,3,4-trichloro-5,6-dinitrophenyl)morpholine

InChI

InChI=1S/C10H8Cl3N3O5/c11-5-6(12)8(14-1-3-21-4-2-14)10(16(19)20)9(7(5)13)15(17)18/h1-4H2

InChI Key

HOWTYDXCKXGSPP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(C(=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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